DL-Carnitine hydrochloride

描述

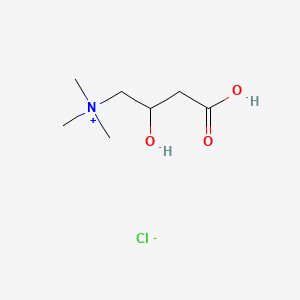

DL-Carnitine chloride is a chemical compound with the molecular formula C7H16ClNO3. It is a quaternary ammonium compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production. This compound exists as a white crystalline powder and is highly soluble in water .

准备方法

合成路线和反应条件: DL-肉碱氯化物可以通过多种方法合成。一种常见的方法涉及三甲胺盐酸盐与环氧氯丙烷的反应。反应如下进行:

三甲胺盐酸盐与环氧氯丙烷的反应: 这将产生 3-氯-2-羟丙基三甲基铵氯化物。

与氰化钠反应: 然后将中间体与氰化钠反应生成 3-氰基-2-羟丙基三甲基铵氯化物。

工业生产方法: DL-肉碱氯化物的工业生产通常采用类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 使用催化剂和优化的反应参数是提高效率和减少副产物的常见做法 .

化学反应分析

Epihalogenohydrin-Cyanide Route

The most established synthesis involves three stages ( ):

Key Notes :

-

Hydrolysis under HCl generates ammonium chloride as a by-product, removed via crystallization in glacial acetic acid .

-

Catalysts like triethylamine improve cyanidation efficiency .

Oxazolidine Intermediate Route

An alternative method simplifies synthesis via oxazolidine intermediates ( ):

-

Condensation : Benzoylaminoacetonitrile + formaldehyde → oxazolidine derivative.

-

Hydrolysis : Oxazolidine + H₂O (acidic conditions) → amino acid intermediate.

-

Methylation : Amino acid + methyl iodide (Ba(OH)₂ catalyst) → DL-Carnitine HCl (88% yield after ion-exchange purification).

Stability and By-Product Management

DL-Carnitine HCl’s instability arises from impurities like unreacted cyanide intermediates or halogenated by-products. Purification methods include:

-

Recrystallization : Hot glacial acetic acid dissolves impurities, yielding >99% pure crystals .

-

Ion Exchange : Removes residual cations (e.g., Ba²⁺) post-methylation .

Esterification

The hydroxyl and carboxyl groups enable ester formation. For example, DL-Carnitine HCl reacts with benzyl alcohol under acidic conditions to form benzyl esters ( ).

Salt Formation

DL-Carnitine HCl readily exchanges Cl⁻ with other anions (e.g., NO₃⁻, SO₄²⁻) in ion-exchange resins, enabling derivative synthesis .

Thermal Decomposition

Above 194°C, DL-Carnitine HCl undergoes decomposition, releasing trimethylamine and CO₂ ( ).

Hydrolytic Instability

Prolonged exposure to moisture or alkaline conditions induces lactamization, forming a cyclic amide derivative ( ).

Comparative Reaction Data

| Property | DL-Carnitine HCl | L-Carnitine HCl |

|---|---|---|

| Melting Point | 194–199°C | 197–198°C |

| Hydrolysis Rate (6N HCl, 100°C) | 8 hrs | 6 hrs |

| Solubility (H₂O) | 100 g/L | 150 g/L |

科学研究应用

Biological Role and Mechanism

DL-Carnitine functions primarily as a cofactor in fatty acid metabolism. It facilitates the transport of fatty acids across the mitochondrial membrane, where they are oxidized for energy. This role is essential in various physiological processes, particularly in muscle metabolism and energy production during exercise.

Cardiovascular Health

Research has indicated that carnitine supplementation may benefit individuals with cardiovascular diseases by improving heart function and reducing symptoms associated with heart failure. A meta-analysis showed that carnitine supplementation could lead to significant improvements in exercise capacity and quality of life for patients with chronic heart conditions .

Cognitive Function

DL-Carnitine has been studied for its potential neuroprotective effects, particularly in age-related cognitive decline and neurodegenerative diseases such as Alzheimer's. Some studies suggest that it may enhance acetylcholine synthesis and mitigate mitochondrial dysfunction, although results have been mixed .

Weight Management

In Vitro Studies

In laboratory settings, DL-Carnitine has been utilized to investigate its effects on muscle contractions and nerve function. For instance, studies using rat phrenic nerve diaphragm preparations demonstrated that DL-carnitine could induce tetanic fade without affecting maximal tension, indicating its influence on neuromuscular transmission .

Animal Models

Animal studies have explored the effects of DL-carnitine on metabolic disorders and exercise performance. Supplementation has shown promise in improving endurance and recovery in various animal models, suggesting potential applications in sports medicine .

Summary of Case Studies

作用机制

DL-肉碱氯化物促进长链脂肪酸穿过线粒体内膜的转运。这个过程对于脂肪酸的β-氧化至关重要,从而导致以三磷酸腺苷(ATP)的形式产生能量。该化合物充当载体分子,与脂肪酸结合并将其转运到线粒体中。 该机制涉及肉碱棕榈酰转移酶系统,包括肉碱棕榈酰转移酶 I 和 II .

类似化合物:

L-肉碱: 肉碱的生物活性形式,主要参与脂肪酸代谢。

乙酰-L-肉碱: 肉碱的乙酰化形式,具有增强的生物利用度和神经保护特性。

丙酰-L-肉碱: 肉碱的衍生物,在心血管健康方面具有潜在益处

DL-肉碱氯化物的独特性: DL-肉碱氯化物因其外消旋混合物而独一无二,它包含 D 和 L 异构体。这使得它可以在比其单个异构体更广泛的应用中使用。 它促进脂肪酸转运和能量产生的能力使其成为研究和工业应用中一种有价值的化合物 .

相似化合物的比较

L-Carnitine: The biologically active form of carnitine, primarily involved in fatty acid metabolism.

Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and neuroprotective properties.

Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health

Uniqueness of DL-Carnitine Chloride: DL-Carnitine chloride is unique due to its racemic mixture, containing both D and L isomers. This allows it to be used in a broader range of applications compared to its individual isomers. Its ability to facilitate fatty acid transport and energy production makes it a valuable compound in both research and industrial applications .

生物活性

DL-Carnitine hydrochloride is a synthetic form of carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for energy production. This article explores its biological activity, including its effects on metabolism, antioxidant properties, and potential therapeutic applications based on diverse research findings.

Overview of this compound

DL-Carnitine is composed of both L-carnitine and D-carnitine isomers. While L-carnitine is biologically active and plays a crucial role in energy metabolism, D-carnitine has been shown to have different effects, often inhibiting lipid metabolism and potentially causing lipotoxicity in certain contexts .

Biological Functions

-

Energy Metabolism :

- Fatty Acid Transport : DL-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce ATP .

- Metabolic Regulation : Studies in fish models indicate that DL-carnitine supplementation can influence metabolic pathways differently compared to L-carnitine, affecting growth and body composition .

-

Antioxidant Properties :

- Oxidative Stress Reduction : Research has demonstrated that DL-carnitine exhibits antioxidant effects by reducing markers of oxidative stress such as protein carbonyls and lipid peroxidation products in various animal models .

- Neuroprotective Effects : In vitro studies show that DL-carnitine can inhibit apoptosis and reduce DNA fragmentation induced by oxidative stress, suggesting potential neuroprotective benefits .

- Anti-inflammatory Effects :

Table 1: Summary of Key Research Findings on this compound

Specific Research Highlights

- A study involving rats treated with L-carnitine showed significant reductions in oxidative stress markers and improved mitochondrial function, indicating its potential as a therapeutic agent for metabolic disorders .

- In fish models, the differential effects between L- and D-carnitine were highlighted, with D-carnitine leading to increased lipid accumulation due to impaired fatty acid oxidation .

- Clinical trials assessing acetyl-L-carnitine's effects on cognitive decline indicated some short-term benefits but lacked sustained improvements over longer periods .

Safety and Dosage

DL-Carnitine is generally considered safe for human consumption at recommended dosages (up to 2000 mg/day). However, high doses may lead to gastrointestinal discomfort . The safety profile is supported by various studies documenting minimal adverse effects when used appropriately.

属性

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。